molecular formula C6H3BrN2 B189604 2-Bromonicotinonitrile CAS No. 20577-26-8

2-Bromonicotinonitrile

Cat. No.: B189604
CAS No.: 20577-26-8
M. Wt: 183.01 g/mol
InChI Key: QIPXEPRGYVAQFI-UHFFFAOYSA-N
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Description

2-Bromonicotinonitrile is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicide Resistance : Transgenic plants expressing a bacterial detoxification gene can acquire resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor. The gene bxn, which encodes a nitrilase specific for bromoxynil, converts it to a non-toxic metabolite, thereby conferring resistance to this herbicide in plants (Stalker, Mcbride, & Malyj, 1988).

  • Isotope Analysis in Environmental Studies : Compound-specific isotope analysis (CSIA) of bromoxynil can be used to study its environmental fate. The method developed includes offline thin-layer chromatography purification followed by an elemental analyzer isotope ratio mass spectrometer (EA-IRMS), which is accurate and precise for δ13C and δ15N analysis of bromoxynil (Knossow, Siebner, & Bernstein, 2020).

  • Microbial Degradation of Herbicides : The benzonitrile herbicides dichlobenil, bromoxynil, and ioxynil can be microbially degraded in soil and subsurface environments. This research provides insights into degradation pathways, persistent metabolites, and the diversity of the involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

  • Removal of Environmental Contaminants : Bromoxynil, a widely used nitrile herbicide, can create environmental contaminations, and its toxicity to green algae and microbial communities has been reported. Its removal from water by modified bentonite is a subject of ongoing research (El-Nahhal & Safia, 2012).

  • Bronchodilation Properties : A study on nicotinonitriles, including 2-bromonicotinonitrile, demonstrated the synthesis and bronchodilation properties of these compounds. Molecular modeling and pharmacophore studies supported the observed biological properties, indicating potential applications in medicinal chemistry (Soliman et al., 2017).

  • Biodegradation and Biotransformation : The biodegradation and biotransformation of explosives, including a focus on the metabolism of these compounds by microorganisms and plants, is an important area of research. While not directly mentioning this compound, this study highlights the broader context of handling toxic compounds in the environment (Rylott, Lorenz, & Bruce, 2011).

Properties

IUPAC Name

2-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPXEPRGYVAQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355753
Record name 2-Bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20577-26-8
Record name 2-Bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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